molecular formula C32H31N3O2 B4141292 N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide

Cat. No. B4141292
M. Wt: 489.6 g/mol
InChI Key: LSSXPEFINQDZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide, commonly known as MDL-72222, is a potent and selective antagonist of the dopamine D1 receptor. It was first synthesized in the 1980s by researchers at the pharmaceutical company Merck, Sharp & Dohme. Since then, MDL-72222 has been widely used in scientific research to investigate the role of the D1 receptor in various physiological and pathological processes.

Mechanism of Action

MDL-72222 acts as a competitive antagonist at the dopamine D1 receptor. It binds to the receptor and prevents the binding of dopamine, thereby blocking the downstream signaling pathways that are activated by dopamine binding. This results in a decrease in the activity of neurons that express the D1 receptor.
Biochemical and Physiological Effects:
The blockade of D1 receptors by MDL-72222 has been shown to have a variety of biochemical and physiological effects. For example, studies have shown that MDL-72222 can decrease the release of dopamine in the striatum, which is a key brain region involved in motor function and reward processing. This suggests that D1 receptors play an important role in the regulation of dopamine release in this region.

Advantages and Limitations for Lab Experiments

One advantage of using MDL-72222 in lab experiments is its high selectivity for the dopamine D1 receptor. This allows researchers to selectively block the D1 receptor without affecting other dopamine receptors or other neurotransmitter systems. However, one limitation of using MDL-72222 is its relatively low potency compared to other D1 receptor antagonists. This means that higher concentrations of MDL-72222 may be required to achieve a complete blockade of the D1 receptor.

Future Directions

There are several future directions for research involving MDL-72222. One area of interest is the role of D1 receptors in addiction and substance abuse. Studies have shown that D1 receptors play a key role in the development and maintenance of addiction to drugs such as cocaine and amphetamines. MDL-72222 could be used to investigate the specific role of D1 receptors in these processes.
Another area of interest is the role of D1 receptors in neurodegenerative diseases such as Parkinson's disease. Studies have shown that D1 receptors are involved in the regulation of motor function, which is impaired in Parkinson's disease. MDL-72222 could be used to investigate the specific role of D1 receptors in the pathophysiology of Parkinson's disease.
In conclusion, MDL-72222 is a potent and selective antagonist of the dopamine D1 receptor that has been widely used in scientific research to investigate the role of the D1 receptor in various physiological and pathological processes. Its high selectivity for the D1 receptor makes it a valuable tool for investigating the specific role of this receptor in these processes. Future research involving MDL-72222 could provide valuable insights into the role of D1 receptors in addiction, neurodegenerative diseases, and other areas of interest.

Scientific Research Applications

MDL-72222 has been used extensively in scientific research to investigate the role of the dopamine D1 receptor in various physiological and pathological processes. For example, studies have shown that D1 receptors play a crucial role in the regulation of motor function, reward processing, and cognitive function. MDL-72222 has been used to selectively block the D1 receptor and investigate its role in these processes.

properties

IUPAC Name

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N3O2/c1-24-12-14-27(15-13-24)32(37)35-22-20-34(21-23-35)29-18-16-28(17-19-29)33-31(36)30(25-8-4-2-5-9-25)26-10-6-3-7-11-26/h2-19,30H,20-23H2,1H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSXPEFINQDZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2,2-diphenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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